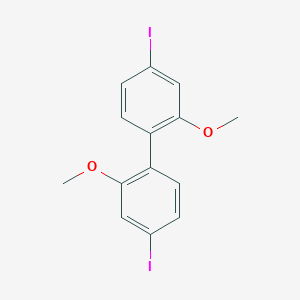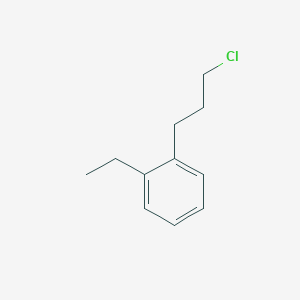
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a benzamide core substituted with a 4-fluorophenyl group and a pyrrolidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-fluorophenylamine: This can be achieved through the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluorophenylamine is then acylated with benzoyl chloride to form N-(4-fluorophenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzoic acid, while reduction may produce N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzylamine.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-bromophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-methylphenyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C17H17FN2O |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Clave InChI |
NNXMMNJTCFNFIF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















